

# The Environmental Fate and Degradation of Octabenzone: A Technical Guide

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## Compound of Interest

Compound Name: Octabenzone

Cat. No.: B1677096

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## Introduction

**Octabenzone**, also known as 2-hydroxy-4-(octyloxy)benzophenone or benzophenone-12, is a widely used UV absorber in a variety of applications, including plastics, coatings, and personal care products to prevent photodegradation. Its presence in numerous consumer products raises questions about its environmental fate and persistence. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation of **Octabenzone**, focusing on its abiotic and biotic transformation pathways, potential metabolites, and the experimental methodologies used to assess its environmental impact.

## Physicochemical Properties of Octabenzone

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its environmental distribution and fate. Key properties of **Octabenzone** are summarized in the table below.

Property	Value	Reference
IUPAC Name	--INVALID-LINK--methanone	[1]
CAS Number	1843-05-6	[1]
Molecular Formula	C <sub>21</sub> H <sub>26</sub> O <sub>3</sub>	[1]
Molecular Weight	326.43 g/mol	[1]
Melting Point	47-49 °C	[2]
Water Solubility	<0.001 mg/L at 20 °C	[1]
Vapor Pressure	5.25 x 10 <sup>-9</sup> mmHg at 25 °C	[2]
LogP (Octanol-Water Partition Coefficient)	5.36	[2]

## Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key determinants of a chemical's persistence in the environment.

### Hydrolysis

**Octabenzene** is considered to be hydrolytically stable under typical environmental conditions (pH 4-9). Studies have shown that it is not expected to undergo significant hydrolysis.[3]

### Photolysis

As a UV absorber, **Octabenzene** is designed to absorb UV radiation, making it susceptible to photodegradation. Both direct and indirect photolysis can contribute to its transformation in the environment.

Direct Photolysis: Occurs when the molecule itself absorbs light energy, leading to its degradation. While it is known that **Octabenzene** absorbs light in the environmentally relevant UV spectrum (>290 nm), specific quantitative data such as its photolysis half-life and quantum yield in water and soil are not readily available in the reviewed literature.

Indirect Photolysis: This process involves the degradation of **Octabenzene** by reactive species generated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM). The presence of these photosensitizers can significantly influence the overall rate of photolytic degradation.<sup>[4][5]</sup>

Anticipated Photodegradation Products: Based on the photochemical behavior of other benzophenone derivatives, potential photodegradation pathways for **Octabenzene** could involve the cleavage of the ether bond, hydroxylation of the aromatic rings, or cleavage of the benzoyl group.<sup>[6]</sup>

## Biotic Degradation

Biodegradation is a critical process for the removal of organic compounds from the environment through the action of microorganisms.

### Ready Biodegradability

Standardized tests for ready biodegradability, such as the OECD 301 series, provide an indication of a substance's potential for rapid and complete mineralization in an aerobic environment. Studies have shown that **Octabenzene** is not readily biodegradable.<sup>[3]</sup>

Test Guideline	Inoculum	Duration	Result	Conclusion
OECD 301B (CO <sub>2</sub> Evolution Test)	Activated Sludge	28 days	5-6% Mineralization	Not Readily Biodegradable
Japanese MITI Test	Activated Sludge	14 days	0% BOD	Not Readily Biodegradable

### Simulation Biodegradation

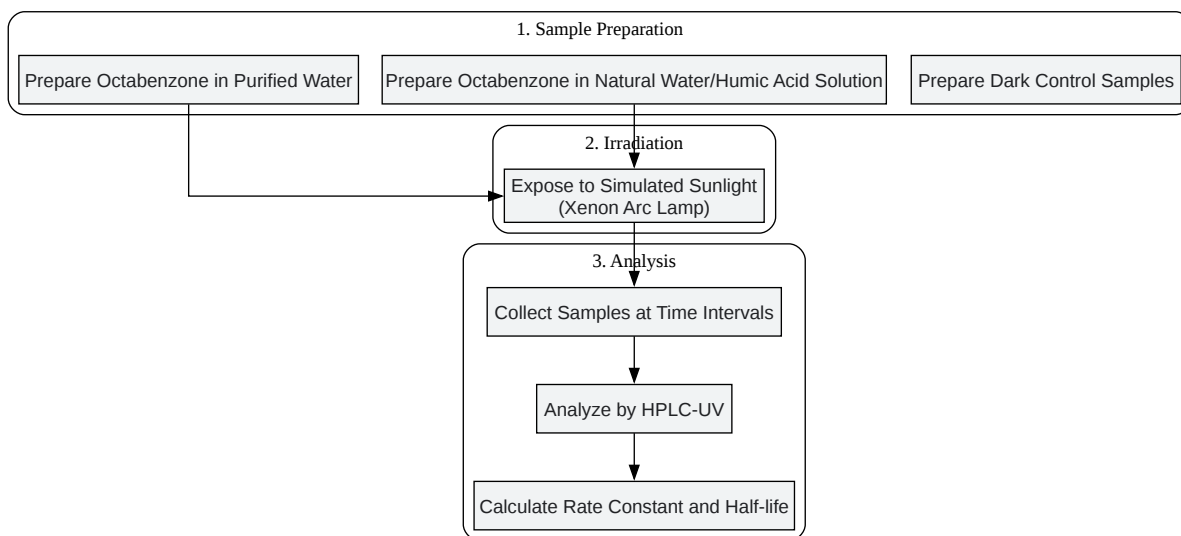
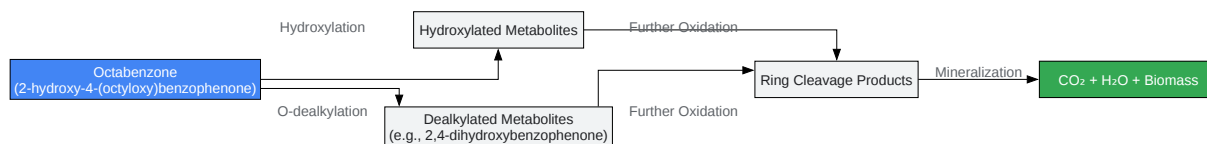
Simulation tests, such as OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) and OECD 309 (Aerobic Mineralization in Surface Water), are designed to assess the biodegradation potential under more environmentally realistic conditions. Specific data for **Octabenzene** in these simulation tests are not available in the reviewed literature.

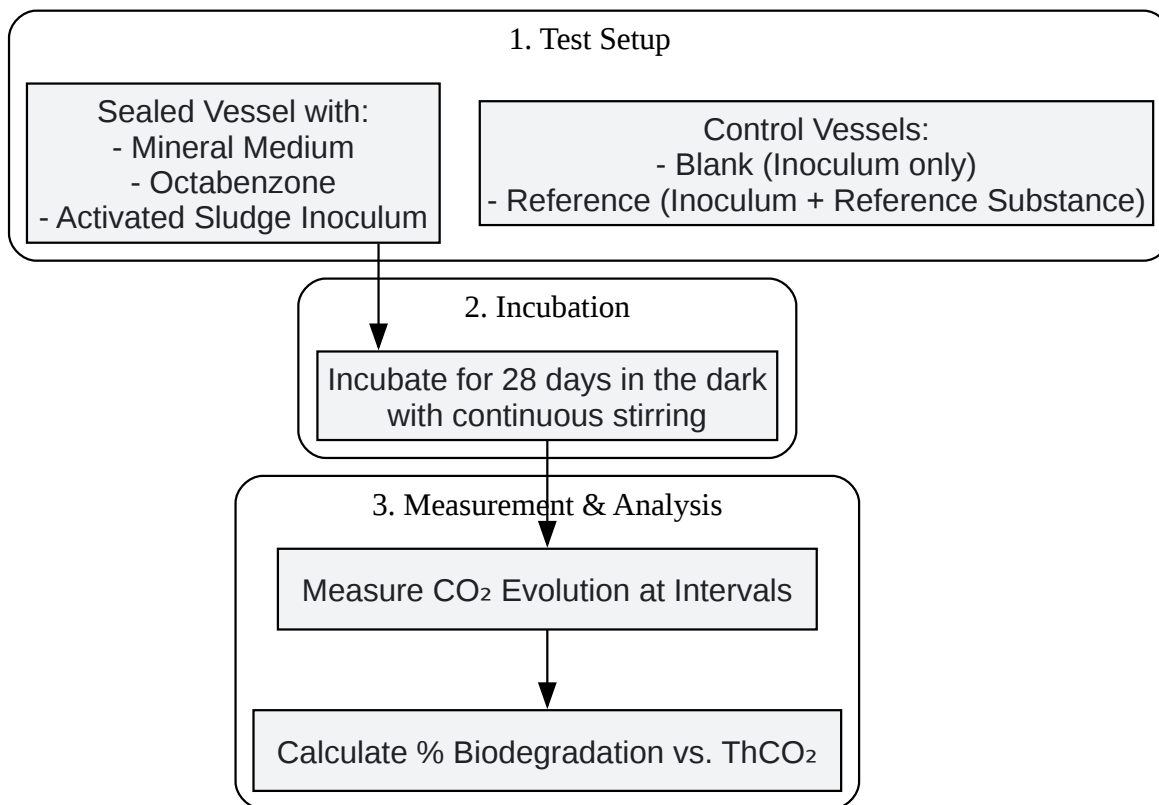
However, due to its high hydrophobicity ( $\text{LogP} > 5$ ), **Octabenzene** is expected to partition strongly to sediment and soil, where biodegradation processes would be most relevant.

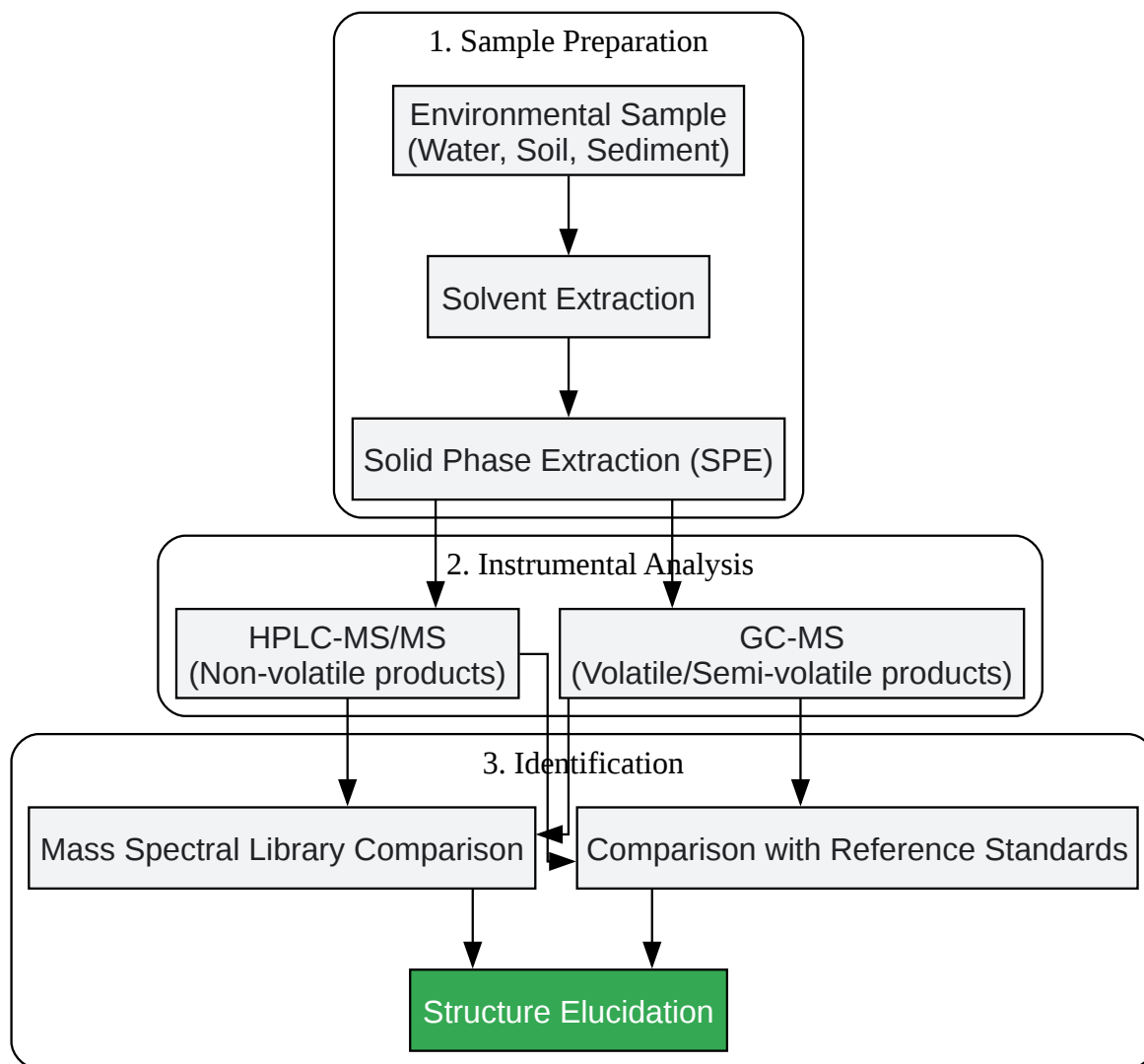
Potential Biodegradation Pathways: Studies on the biodegradation of structurally similar benzophenones, such as oxybenzone (benzophenone-3), suggest that potential biotic transformation pathways for **Octabenzene** could include:

- Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings.
- O-dealkylation: Cleavage of the octyloxy side chain.<sup>[7]</sup>

These initial transformations would increase the polarity of the molecule, potentially making it more amenable to further degradation.







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